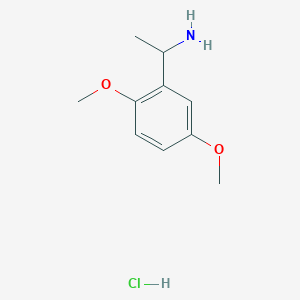

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known as 2C-H, is a synthetic phenethylamine derivative with a variety of therapeutic and recreational uses. It is a commonly used psychedelic drug and has been studied for its potential to treat a range of medical conditions.

Wissenschaftliche Forschungsanwendungen

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A study by T. Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and confirming a hydride transfer mechanism in the acidolysis process. This research provides insight into the chemical behavior of similar structured compounds like 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride in lignin model systems, suggesting potential applications in lignin valorization and modification strategies (T. Yokoyama, 2015).

Environmental Impact and Endocrine Disruption

Burgos-Aceves et al. (2021) discussed the role of DDT and its metabolite DDE as endocrine disruptors in humans and wildlife, emphasizing their impact on reproductive and immune systems and mitochondrial function. While not directly related to 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, this study underscores the importance of understanding the environmental and health impacts of chemical compounds, which could inform safety and regulatory considerations for similar compounds (Burgos-Aceves et al., 2021).

Biochemical Applications and Cell Colonization

Siow et al. (2006) reviewed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization, focusing on surfaces containing amine, carboxy, hydroxy, and aldehyde groups. Given the amine functional group in 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, this research highlights potential applications in developing surfaces for biological interactions, such as enhanced cell adhesion and growth, which could be beneficial in biomedical engineering and tissue engineering applications (Siow et al., 2006).

Advanced Material Synthesis

Ateia et al. (2019) critically reviewed the application of amine-functionalized sorbents for PFAS removal from water, discussing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This study suggests that compounds like 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, with amine functionality, could be explored for the development of novel sorbents for environmental remediation, particularly in the removal of persistent organic pollutants from water sources (Ateia et al., 2019).

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPHMTMVZQIRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)

![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)